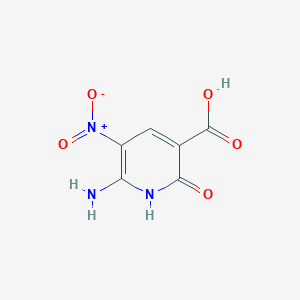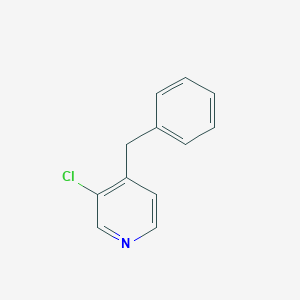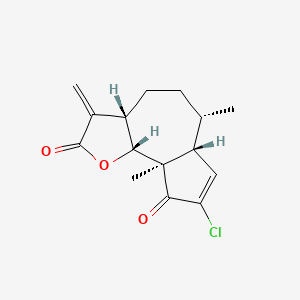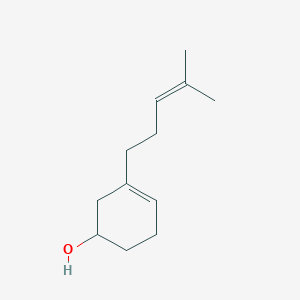
1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one is a chemical compound belonging to the piperidin-4-one family. This class of compounds is known for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a piperidine ring substituted with chloro and chlorophenyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one typically involves the reaction of ammonium acetate, p-chlorobenzaldehyde, and 3-chloro-2-butanone in ethanol. The mixture is heated to boiling, resulting in the formation of the desired compound . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor, antibacterial, antiviral, and antimalarial agent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s properties make it suitable for use in non-linear optical materials and other advanced materials applications.
Biological Research: Researchers investigate its effects on cellular processes and its potential as a tool for studying molecular mechanisms in biology.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular signaling pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in its biological effects .
Similar Compounds:
3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one: This compound has a similar structure but with additional methyl groups, which may alter its chemical and biological properties.
1-(2-chlorophenyl)piperidin-4-one: This compound lacks the additional chlorophenyl groups, resulting in different reactivity and applications.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity
Propiedades
| 116470-85-0 | |
Fórmula molecular |
C17H14Cl3NO |
Peso molecular |
354.7 g/mol |
Nombre IUPAC |
1-chloro-2,6-bis(2-chlorophenyl)piperidin-4-one |
InChI |
InChI=1S/C17H14Cl3NO/c18-14-7-3-1-5-12(14)16-9-11(22)10-17(21(16)20)13-6-2-4-8-15(13)19/h1-8,16-17H,9-10H2 |
Clave InChI |
QWVCQUWPKUVUGP-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(C(CC1=O)C2=CC=CC=C2Cl)Cl)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)

![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)

![1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14287477.png)

